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Nicotinate mononucleotide -

Nicotinate mononucleotide

Catalog Number: EVT-1543887
CAS Number:
Molecular Formula: C11H15NO9P+
Molecular Weight: 336.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nicotinate beta-D-ribonucleotide, also known as nicotinic acid ribonucleotide or nicotinate mononucleotide, belongs to the class of organic compounds known as nicotinic acid nucleotides. These are pyridine nucleotides, in which the pyridine base is nicotinic acid or a derivative thereof. Nicotinate beta-D-ribonucleotide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinate beta-D-ribonucleotide exists in all eukaryotes, ranging from yeast to humans. Nicotinate beta-D-ribonucleotide can be biosynthesized from nicotinate D-ribonucleoside through its interaction with the enzyme nicotinamide riboside kinase.
Nicotinic acid D-ribonucleotide is a D-ribonucleotide having nicotinic acid as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a nicotinate D-ribonucleotide(2-).
Source

Nicotinate mononucleotide can be derived from dietary sources rich in niacin, such as meat, fish, and whole grains. Additionally, it can be synthesized endogenously from nicotinic acid through various metabolic pathways involving specific enzymes.

Classification

Nicotinate mononucleotide is classified under nucleotides and is categorized further as a pyridine nucleotide. It serves as a precursor in the synthesis of nicotinamide adenine dinucleotide, which is essential for numerous biological processes.

Synthesis Analysis

Methods of Synthesis

Nicotinate mononucleotide can be synthesized through two primary pathways: the de novo pathway and the salvage pathway.

  1. De Novo Pathway: This pathway begins with the amino acid aspartate or tryptophan and involves several enzymatic reactions to produce quinolinic acid, which is then converted to nicotinate mononucleotide. Key enzymes include:
    • L-aspartate oxidase
    • Quinolinate synthase
    • Quinolinate phosphoribosyltransferase
  2. Salvage Pathway: Nicotinate mononucleotide can also be synthesized from nicotinic acid using nicotinamide phosphoribosyltransferase and 5′-phosphoribosyl-1-pyrophosphate as substrates .

Technical Details

The enzymatic reactions involved in both pathways are highly regulated and can be influenced by the availability of substrates and cofactors. Recent studies have focused on optimizing these pathways through metabolic engineering to enhance the yield of nicotinate mononucleotide for industrial applications .

Molecular Structure Analysis

Structure

The molecular structure of nicotinate mononucleotide consists of:

  • A nicotinic acid group
  • A ribose sugar
  • A phosphate group

This structure allows it to function effectively within biochemical pathways, particularly in the synthesis of nicotinamide adenine dinucleotide.

Data

The molecular formula for nicotinate mononucleotide is C₁₁H₁₄N₂O₁₁P, with a molar mass of approximately 290.24 g/mol. Its structural representation reveals the arrangement of atoms that facilitate its biochemical functions.

Chemical Reactions Analysis

Reactions Involving Nicotinate Mononucleotide

Nicotinate mononucleotide participates in several key biochemical reactions:

  1. Conversion to Nicotinamide Adenine Dinucleotide: Nicotinate mononucleotide is phosphorylated by nicotinamide mononucleotide adenylyltransferase to form nicotinamide adenine dinucleotide.
  2. Role in Coenzyme Synthesis: It acts as a substrate for various enzymes involved in coenzyme synthesis, contributing to cellular metabolism and energy production .

Technical Details

The enzymatic reactions involving nicotinate mononucleotide are characterized by specific enzyme-substrate interactions and are often subject to feedback regulation based on cellular energy needs.

Mechanism of Action

Process

Nicotinate mononucleotide functions primarily as a precursor in the biosynthesis of nicotinamide adenine dinucleotide. The mechanism involves:

  • Conversion into nicotinamide adenine dinucleotide through phosphorylation and adenylylation processes.
  • Participation in redox reactions that are critical for ATP production and metabolic regulation.

Data

Research indicates that increasing levels of nicotinamide adenine dinucleotide through supplementation with nicotinate mononucleotide can enhance cellular metabolism and improve energy levels, particularly in aging cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility may vary based on pH levels.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Typically neutral to slightly acidic.
  • Reactivity: Reacts with strong acids or bases; may undergo hydrolysis under extreme conditions.

Relevant analyses indicate that the stability and solubility characteristics make nicotinate mononucleotide suitable for various pharmaceutical applications .

Applications

Scientific Uses

Nicotinate mononucleotide has garnered attention for its potential applications in:

  • Pharmaceuticals: As a supplement aimed at boosting cellular energy levels and combating age-related metabolic decline.
  • Biotechnology: In metabolic engineering strategies aimed at enhancing yields of other important metabolites.
  • Research: As a tool for studying NAD+ metabolism and its implications in various diseases such as Alzheimer's disease, diabetes mellitus, and ischemic conditions .

Recent studies underscore its significance not only as a metabolic intermediate but also as a potential therapeutic agent in age-related health issues.

Biochemical Foundations of Nicotinamide Mononucleotide

Molecular Structure and Physicochemical Properties of NMN

Nicotinamide mononucleotide (NMN) is a bioactive nucleotide with the systematic IUPAC name [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate and the molecular formula C₁₁H₁₅N₂O₈P [4] [8]. It exists in α- and β-anomeric forms, with the β-anomer (β-NMN) being biologically active. NMN comprises a nicotinamide moiety linked to a ribose-5'-phosphate group, forming a charged pyridinium ring system critical for its redox functionality. Key physicochemical properties include:

  • Solubility: Highly water-soluble (>500 g/L) due to its phosphate group and polar structure [9].
  • Stability: Degrades under alkaline conditions; susceptible to enzymatic cleavage by ectoenzymes like CD38 [4] [16].
  • Molecular Weight: 334.22 g/mol [8].

Table 1: Physicochemical Properties of NMN

PropertyValue/Characteristic
Molecular FormulaC₁₁H₁₅N₂O₈P
Molar Mass334.22 g/mol
Solubility>500 g/L in water
Biologically Active Formβ-anomer
pH StabilityStable in acid; degrades in alkaline conditions

Biosynthesis Pathways: Salvage, De Novo, and Preiss-Handler Routes

NMN biosynthesis occurs via three primary pathways:

  • Salvage Pathway: Dominates in mammals and bacteria. Utilizes nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates, catalyzed by nicotinamide phosphoribosyltransferase (NAMPT). This rate-limiting enzyme generates NMN directly [1] [9]. Alternative salvage routes phosphorylate nicotinamide riboside (NR) via nicotinamide riboside kinases (NRK1/2) [1] [6].

  • De Novo Pathway: Synthesizes NMN from tryptophan or aspartate in bacteria and yeast. Quinolinic acid (QA) is converted to nicotinic acid mononucleotide (NaMN) by quinolinate phosphoribosyltransferase (NADC). NaMN is then amidated to NMN by bacterial NadE synthetases, bypassing NAD⁺ [5] [9].

  • Preiss-Handler Pathway: Processes dietary nicotinic acid (NA) into NaMN via nicotinate phosphoribosyltransferase (NAPRT). NaMN is adenylated to NAD⁺, which is hydrolyzed to NMN by NAD⁺-consuming enzymes (e.g., PARPs) [2] [6].

Table 2: NMN Biosynthesis Pathways and Key Enzymes

PathwaySubstratesKey Enzyme(s)Organisms
SalvageNAM, PRPPNAMPTMammals, Bacteria
Salvage (Alternative)NR, ATPNRK1/2Mammals
De NovoTryptophan/AspartateNADC, NadE synthetasesBacteria, Yeast
Preiss-HandlerNicotinic acid (NA)NAPRTMammals, Bacteria

NMN as a Precursor in NAD⁺ Metabolism and Redox Homeostasis

NMN is the direct precursor of NAD⁺ via adenylation catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNAT1–3). These isoforms exhibit distinct subcellular localization: NMNAT1 (nucleus), NMNAT2 (cytosol/Golgi), and NMNAT3 (mitochondria) [3] [10]. The NMN-to-NAD⁺ conversion is energetically driven by ATP hydrolysis, forming a high-energy phosphoanhydride bond [6].

NAD⁺ derived from NMN supports:

  • Redox Homeostasis: Serves as a cofactor for dehydrogenases (e.g., glyceraldehyde-3-phosphate dehydrogenase), facilitating hydride transfer in glycolysis and oxidative phosphorylation [2] [6].
  • NAD⁺-Consuming Signaling: Sustains sirtuins (deacetylases), PARPs (ADP-ribosyltransferases), and CD38 (cyclic ADP-ribose synthase). The NMN/NAD⁺ ratio critically regulates these enzymes; elevated NMN competitively inhibits sirtuins and activates pro-degenerative proteins like SARM1 in neurons [3] [7].

Table 3: NAD⁺-Consuming Enzymes Dependent on NMN-Derived NAD⁺

Enzyme ClassRepresentative MembersKm for NAD⁺ (μM)Primary Functions
SirtuinsSIRT1, SIRT394–888Deacetylation; metabolic regulation
PARPsPARP120–97DNA repair; genomic stability
Cyclic ADP-ribose SynthasesCD38, SARM115–25Calcium signaling; axon degeneration

Subcellular Compartmentalization of NMN and NAD⁺ Pools

NAD⁺ and NMN pools are dynamically regulated across compartments:

  • Mitochondria: Contain 50–70% of cellular NAD⁺ (∼250 μM). NMN entry is debated; proposed mechanisms include direct transport via SLC12A8 (disputed) or conversion from NR. NMNAT3 localizes weakly to mitochondria, suggesting in situ NMN-to-NAD⁺ synthesis [3] [7].
  • Nucleus: NMNAT1 generates NAD⁺ here (∼110 μM). Nuclear NAD⁺ pools rapidly exchange with cytosol, supporting PARP-mediated DNA repair [3] [7].
  • Cytosol: Houses NMNAT2 and fluctuating NMN levels (∼40–70 μM). Genetically encoded biosensors (e.g., NMoRI) reveal cytosolic NMN spikes upon NR supplementation or NAMPT activation [7].

Compartment-specific regulation is critical:

  • Transport Mechanisms: NMN may cross membranes via SLC12A8 (claimed NMN transporter) or after degradation to NR by extracellular CD38 [4] [7].
  • Metabolic Barriers: Mitochondrial membranes limit NAD⁺ diffusion, necessitating local synthesis. Knocking out NMNAT3 depletes mitochondrial NAD⁺ without affecting cytosolic pools [3] [10].

Table 4: Subcellular NAD⁺/NMN Pools and Key Transporters

CompartmentNAD⁺ Concentration (μM)NMN RegulationKey Transporters/Sensors
Mitochondria∼250Uptake via NR/SLC12A8?; NMNAT3 activitySLC25A51 (NAD⁺ importer)
Nucleus∼110NMNAT1 synthesis; PARP consumptionFree exchange with cytosol
Cytosol40–70NAMPT/NRK activity; Nudt12 degradationSLC12A8 (disputed), NMoRI biosensor

Compound Names Cited:Nicotinamide mononucleotide (NMN), Nicotinamide adenine dinucleotide (NAD⁺), Nicotinamide (NAM), Nicotinic acid (NA), Nicotinamide riboside (NR), 5-Phosphoribosyl-1-pyrophosphate (PRPP), Nicotinic acid mononucleotide (NaMN), Quinolinic acid (QA).

Properties

Product Name

Nicotinate mononucleotide

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid

Molecular Formula

C11H15NO9P+

Molecular Weight

336.21 g/mol

InChI

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1

InChI Key

JOUIQRNQJGXQDC-ZYUZMQFOSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

Synonyms

nicotinate mononucleotide
nicotinic acid mononucleotide
nicotinic acid ribonucleotide

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O

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